5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H10O5S |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
5-(cyclopropylsulfonylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H10O5S/c10-9(11)8-4-1-6(14-8)5-15(12,13)7-2-3-7/h1,4,7H,2-3,5H2,(H,10,11) |
InChI Key |
BYTPZRPNXDOPMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)CC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with furan, which is commercially available or can be synthesized from biomass-derived furfural.
Cyclopropylsulfonylation: The furan ring undergoes sulfonylation with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or disruption of protein function . Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity .
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
Key substituents at the 5-position of furan-2-carboxylic acid derivatives include:
- Electron-withdrawing groups (EWGs): Nitrophenyl, sulfonyl, and formyl.
- Hydrophilic groups: Hydroxymethyl, hydroxypentyl, and carboxylic acid derivatives.
- Lipophilic groups: Phenoxymethyl, propylphenoxy, and cyclopropyl.
Table 1: Substituent Effects on Acidity and Solubility
*Estimated based on sulfonyl group’s electron-withdrawing strength.
Electronic Effects:
- The sulfonyl group in the target compound is a stronger EWG than nitrophenyl, leading to higher carboxylic acid acidity compared to 5-(4-nitrophenyl)furan-2-carboxylic acid .
- Hydroxyl-containing derivatives (e.g., 5-(hydroxymethyl)) exhibit lower acidity due to electron-donating effects, reducing solubility in polar solvents .
Table 2: Reported Bioactivities of Analogous Compounds
Implications for Target Compound:
- The cyclopropylsulfonylmethyl group’s steric bulk and polarity may enhance target specificity in antimicrobial or enzyme-inhibitory applications compared to smaller substituents like hydroxymethyl .
- Nitrophenyl analogs show higher reactivity but lower solubility, limiting their pharmacokinetic profiles .
Solubility and Thermodynamic Properties
highlights the thermodynamic solubility of nitrophenyl isomers in propan-2-ol, with 5-(4-nitrophenyl)furan-2-carboxylic acid exhibiting the lowest solubility (0.45 g/L at 25°C) due to crystallinity and strong intermolecular interactions . In contrast, hydroxymethyl derivatives (e.g., 5-(hydroxymethyl)furan-2-carboxylic acid) show higher solubility in polar solvents, making them preferable for aqueous formulations .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-((Cyclopropylsulfonyl)methyl)furan-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions, where furan-2-carboxylic acid derivatives react with cyclopropylsulfonyl methylating agents. Key steps include:
- Substrate Activation : Use a base (e.g., NaOH) to deprotonate the carboxylic acid group, enhancing nucleophilicity at the methyl position .
- Sulfonyl Group Introduction : Cyclopropylsulfonyl chloride or analogous reagents are employed under anhydrous conditions to minimize hydrolysis.
- Optimization : Reaction temperatures (60–80°C) and solvent polarity (e.g., DMF or THF) critically affect reaction rates and purity. Post-synthesis purification via recrystallization or column chromatography is recommended .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., cyclopropylsulfonyl methyl group at C5, carboxylic acid at C2). DEPT and HSQC resolve overlapping signals in complex regions .
- X-ray Crystallography : Resolves stereochemical ambiguities. For example, orthorhombic crystal systems (space group Pbca) with unit cell parameters (e.g., a = 10.838 Å, b = 7.260 Å) confirm molecular packing .
- FT-IR : Confirms functional groups (e.g., S=O stretching at ~1350 cm⁻¹, carboxylic acid O-H at ~2500–3000 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Solubility : Polar solvents (e.g., water, ethanol) dissolve the compound due to the carboxylic acid group. Solubility decreases in nonpolar solvents (e.g., hexane) .
- pH Stability : The sulfonyl group enhances stability in acidic conditions, while the carboxylic acid may undergo decarboxylation above pH 8. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring are advised .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while adhering to green chemistry principles?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer and reduce waste. For example, microreactors achieve >90% yield in sulfonylation reactions .
- Catalyst Design : Immobilized bases (e.g., polymer-supported NaOH) enable reagent recycling.
- Solvent Selection : Replace DMF with Cyrene™ (a biobased solvent) to reduce environmental impact .
Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?
- Methodological Answer :
- Dynamic NMR Experiments : Variable-temperature ¹H NMR identifies conformational equilibria (e.g., rotamers of the cyclopropyl group) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 at the B3LYP/6-31G* level) .
- Supplementary Techniques : Mass spectrometry (HRMS) confirms molecular ion integrity, ruling out degradation .
Q. What mechanistic insights explain the compound’s potential biological activity (e.g., antimicrobial)?
- Methodological Answer :
- Target Identification : Molecular docking predicts interactions with microbial enzymes (e.g., E. coli dihydrofolate reductase). The sulfonyl group may disrupt NADPH binding pockets .
- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, P. aeruginosa) quantify potency. Synergy studies with β-lactams assess combinatorial effects .
Q. How does the cyclopropylsulfonyl group influence electronic properties and reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The sulfonyl group reduces electron density at the furan ring, slowing electrophilic substitution. Cyclic voltammetry (e.g., in acetonitrile) quantifies oxidation potentials .
- Ring Strain : The cyclopropane’s angle strain increases susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis to form diols) .
Q. What computational strategies predict degradation pathways under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
